

# Application Notes: Analysis of 3-Methyl-5-propyloctane in Petrochemical Streams

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## Compound of Interest

Compound Name: 3-Methyl-5-propyloctane

Cat. No.: B14556302

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## Introduction

**3-Methyl-5-propyloctane** (C<sub>12</sub>H<sub>26</sub>) is a branched-chain alkane that serves as a component in various petrochemical products, including gasoline, diesel, and jet fuels.<sup>[1][2]</sup> Its concentration and isomeric profile, along with other hydrocarbons, are critical for determining fuel quality, optimizing refinery processes, and meeting regulatory specifications.<sup>[3][4]</sup> Detailed Hydrocarbon Analysis (DHA) is the primary technique employed for the separation and quantification of such individual components in complex hydrocarbon mixtures.<sup>[3][4][5]</sup> This document outlines the standard protocols for the analysis of **3-Methyl-5-propyloctane** using high-resolution gas chromatography.

## Physicochemical Data

A summary of key physicochemical properties for **3-Methyl-5-propyloctane** is provided below. This data is essential for its identification and for the configuration of analytical instrumentation.

Property	Value	Reference
Molecular Formula	C12H26	[6]
Molecular Weight	170.33 g/mol	[6]
CAS Number	62184-36-5	[7]
Boiling Point	194°C (estimate)	[8]
Density	0.7653 g/cm³ (estimate)	[8]
Monoisotopic Mass	170.203450829 Da	[6]

### Analytical Principle

The standard methodology for the analysis of **3-Methyl-5-propyloctane** in petrochemical samples is Detailed Hydrocarbon Analysis (DHA) by high-resolution gas chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[3][4][5] The most relevant standardized method is ASTM D6730, "Standard Test Method for Determination of Individual Components in Spark Ignition Engine Fuels by 100-Metre Capillary (with Precolumn) High-Resolution Gas Chromatography".[3][9][10]

The fundamental principle involves:

- **Injection:** A representative fuel sample is introduced into the GC system.[3]
- **Separation:** The vaporized sample is carried by an inert gas through a long capillary column (typically 100 meters).[5][10] The separation of individual hydrocarbons is achieved based on their boiling points and interaction with the column's stationary phase.[1]
- **Detection:** As components elute from the column, they are detected by an FID, which generates a signal proportional to the mass of carbon, or by an MS, which provides structural information for definitive identification.[3][11]
- **Identification:** Component identification is primarily performed by comparing the retention time of the unknown peak with the retention times of known standards. The use of the Kovats retention index (RI) system is standard practice in DHA to provide system-independent values for reliable compound identification against extensive databases.[4][9]

- Quantification: The concentration of each component, including **3-Methyl-5-propyloctane**, is determined by the normalization of peak areas, often with correction using detector response factors.[3]

## Experimental Protocols

### Protocol 1: Detailed Hydrocarbon Analysis via GC-FID (Based on ASTM D6730)

This protocol describes the determination of individual hydrocarbon components, including **3-Methyl-5-propyloctane**, in spark-ignition engine fuels.

#### 1. Instrumentation and Consumables

- Gas Chromatograph: Agilent 7890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).[12]
- GC Column: 100 m x 0.25 mm ID, 0.5  $\mu$ m film thickness 100% dimethyl polysiloxane capillary column (e.g., Agilent J&W HP-1 PONA, Restek Rtx-DHA-100).[10][13]
- Pre-column: A 2 to 5-meter tuning column of 5% phenyl methyl-siloxane may be used to enhance the separation of critical pairs.[13]
- Carrier Gas: Hydrogen or Helium, high purity.
- Data System: Chromatography Data System (CDS) capable of calculating retention indices and performing peak area normalization (e.g., Agilent OpenLab, Scion CompassCDS).[4]
- Samples and Standards: Fuel sample, n-paraffin calibration mixture.

#### 2. GC Operating Conditions

Parameter	Setting
Injector	Split/Splitless
Injector Temperature	250 °C
Split Ratio	150:1
Injection Volume	0.1 µL
Oven Program	
Initial Temperature	35 °C
Initial Hold Time	15 min
Ramp 1 Rate	1 °C/min to 60 °C
Ramp 2 Rate	2 °C/min to 200 °C
Final Hold Time	10 min
Carrier Gas	Helium
Flow Rate	1.5 mL/min (Constant Flow)
Detector (FID)	
Temperature	250 °C
Hydrogen Flow	30 mL/min
Air Flow	300 mL/min
Makeup Gas (N2)	25 mL/min

### 3. Procedure

- System Preparation: Condition the column according to the manufacturer's instructions. Ensure the GC system is leak-free and stable.
- Calibration (Retention Index): Inject a mixture of n-paraffins (e.g., C4-C15) under the same conditions as the samples. The retention times of these n-paraffins will be used by the data system to calculate the Kovats retention indices for all other peaks in the chromatogram.[9]

- Sample Analysis: Inject the petrochemical sample (e.g., gasoline) into the GC.
- Data Acquisition: Acquire the chromatogram for the duration of the run (which can exceed 120 minutes with helium carrier gas).[5]
- Data Processing:
  - The CDS will integrate all detected peaks.
  - The system calculates the retention index for each peak based on the n-paraffin calibration file.
  - The calculated retention indices are matched against a reference database to identify the individual components, including **3-Methyl-5-propyloctane**.[3]
  - Quantify the mass percent of each component through area normalization with response factor correction.

#### Protocol 2: Identification Confirmation via GC-MS

For unambiguous identification, especially in complex matrices, Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive method.[11]

##### 1. Instrumentation

- GC-MS System: Agilent 7890 GC coupled to a 5975C Mass Selective Detector (MSD) or equivalent.[12]
- Column and GC Conditions: Same as Protocol 1.

##### 2. MS Operating Conditions

Parameter	Setting
Ion Source	Electron Impact (EI)
Ionization Energy	70 eV
Mass Range	35-400 amu
Source Temperature	230 °C
Quadrupole Temp	150 °C
Scan Rate	~3 scans/sec

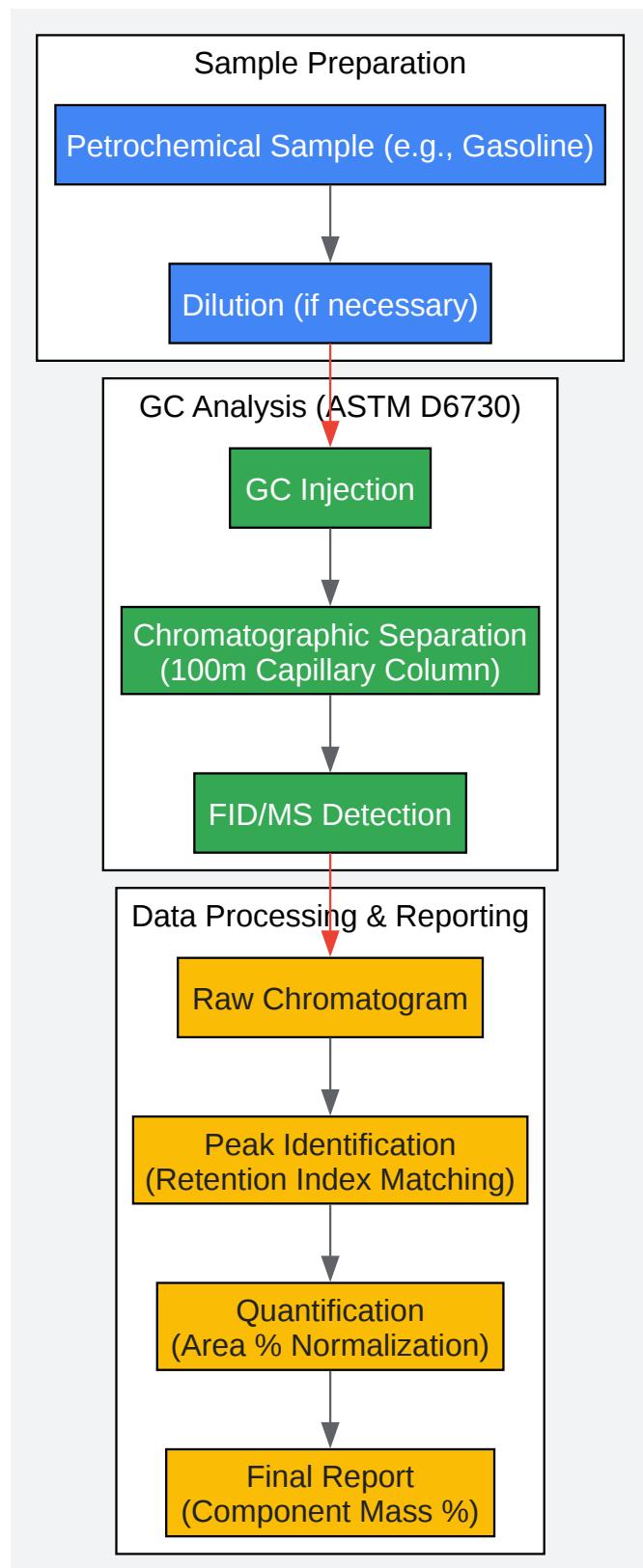
### 3. Procedure

- Analysis: Run the sample as described in Protocol 1.
- Data Analysis:
  - Obtain the mass spectrum for the peak corresponding to the retention time of **3-Methyl-5-propyloctane**.
  - The mass spectrum will exhibit a characteristic fragmentation pattern for a C12 branched alkane.
  - Compare the acquired mass spectrum with a reference library (e.g., NIST) for positive identification. The fragmentation pattern serves as a molecular fingerprint.[\[11\]](#)

## Visualizations

### Logical Workflow for Petrochemical Analysis

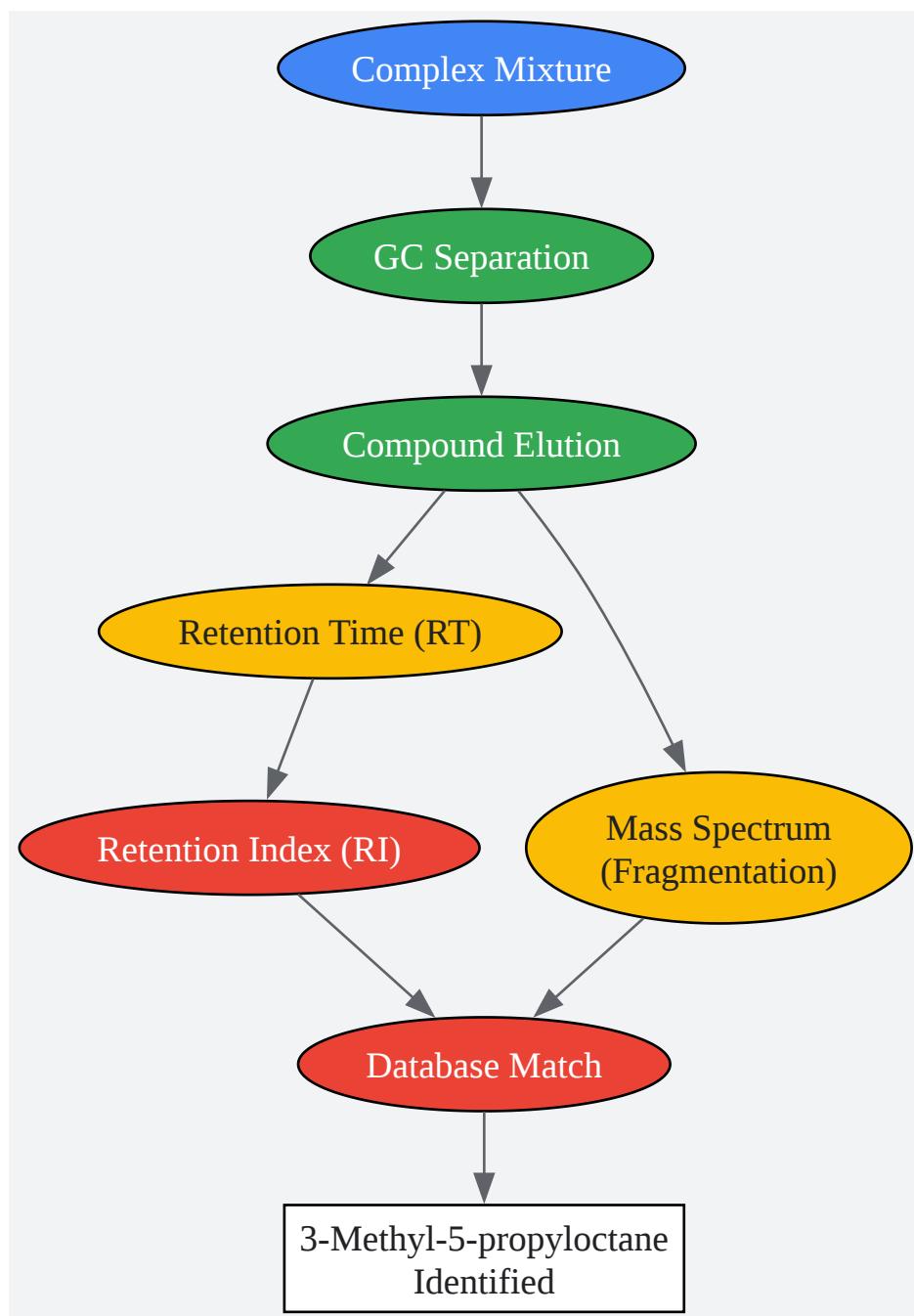
The following diagram illustrates the logical workflow for the Detailed Hydrocarbon Analysis of a petrochemical sample.

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Caption: Workflow for Detailed Hydrocarbon Analysis (DHA).

## Relationship of Analytical Steps

This diagram shows the relationship between the key steps in identifying a specific compound like **3-Methyl-5-propyloctane**.



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Caption: Logic for compound identification via GC-MS.

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